molecular formula C4H10ClNO2S B3135728 3-Mercapto-2-(methylamino)propanoic acid hydrochloride CAS No. 403804-61-5

3-Mercapto-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B3135728
CAS No.: 403804-61-5
M. Wt: 171.65 g/mol
InChI Key: SFZVXTJDDOYGIS-UHFFFAOYSA-N
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Description

3-Mercapto-2-(methylamino)propanoic acid hydrochloride (CAS: 14344-46-8) is a synthetic derivative of cysteine, where the amino group is substituted with a methyl group. Structurally, it combines a mercapto (-SH) group, a methylamino (-NHCH₃) group, and a carboxylic acid (-COOH) moiety, stabilized as a hydrochloride salt. This compound is commercially available in industrial-grade purity (≥99%) and is packaged in 25 kg drums for large-scale applications . Its primary uses span agrochemicals, food additives, active pharmaceutical ingredients (APIs), and chemical intermediates, reflecting its versatility in industrial synthesis .

Properties

IUPAC Name

2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZVXTJDDOYGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CS)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of L-cysteine with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex molecules. It is particularly useful for producing analogs of pyochelin, a siderophore that facilitates iron uptake in bacteria such as Pseudomonas aeruginosa .

Application Area Description
Synthesis of Pyochelin AnaloguesFacilitates iron acquisition by bacteria
Intermediate in Organic SynthesisUsed in the preparation of various bioactive compounds

Biology

3-Mercapto-2-(methylamino)propanoic acid hydrochloride is studied for its role in biological systems, especially sulfur metabolism. It acts as a precursor for glutathione (GSH), a critical antioxidant that protects against oxidative stress .

  • Antibiotic Activity : The compound exhibits antibiotic properties by binding to phosphate groups in bacterial cell walls, disrupting their integrity and leading to cell death.
  • Antioxidant Properties : It enhances GSH levels in cells, contributing to cellular protection against oxidative damage.

Medicine

In medical research, this compound is investigated for potential therapeutic applications:

  • Neuroprotection : Research indicates that it may influence neurotransmitter systems by modulating cysteine levels, which can be beneficial in neurodegenerative diseases.
  • Precursor for Bioactive Compounds : Its ability to participate in various biochemical pathways makes it valuable for developing new pharmaceuticals .
Medical Application Mechanism/Effect
Neuroprotective AgentModulates cysteine levels; potential benefits for neurodegeneration
Antioxidant PrecursorIncreases cellular levels of glutathione

Industry

In industrial applications, this compound is utilized for:

  • Material Science : The thiol group allows for surface modification of materials like gold, enhancing their properties for various applications .
  • Production of Specialty Chemicals : Its unique chemical properties make it suitable for synthesizing specialty chemicals used across different industries.

Case Studies

  • Antimicrobial Research Study :
    A study demonstrated that N-Methyl-L-cysteine significantly inhibited the growth of Pseudomonas aeruginosa, highlighting its potential use as an antimicrobial agent .
  • Neuroprotective Effects :
    Research published in a peer-reviewed journal indicated that compounds similar to N-Methyl-L-cysteine showed promise in protecting neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The mechanism of action of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related mercapto-containing molecules, focusing on physicochemical properties, applications, and stability.

Structural and Functional Analogs

Table 1: Key Properties of 3-Mercapto-2-(methylamino)propanoic Acid Hydrochloride and Analogs
Compound Name CAS Number Molecular Formula Key Functional Groups Applications Stability Notes
3-Mercapto-2-(methylamino)propanoic acid HCl 14344-46-8 C₄H₁₀ClNO₂S -SH, -NHCH₃, -COOH (HCl salt) Agrochemicals, APIs, food additives Stable in anhydrous conditions
L-Cysteine Hydrochloride 52-89-1 C₃H₈ClNO₂S -SH, -NH₂, -COOH (HCl salt) Nutritional supplements, antioxidants Prone to oxidation (-SH → sulfonic acid)
ACS94 (H₂S-releasing derivative) N/A C₂₃H₂₃N₂O₃S₃ -SH, dithiolthione, ester H₂S donors for cardiovascular research Controlled H₂S release under physiological conditions
3-Mercapto-1-hexanol 51755-85-2 C₆H₁₄OS -SH, -OH Flavor/fragrance industry Volatile; sensitive to oxidation
2-Mercapto-5-methoxybenzimidazole 37052-78-1 C₉H₁₀N₂OS -SH, benzimidazole Chemical intermediates, catalysts High thermal stability

Key Differences and Research Findings

Functional Group Variations: Unlike L-cysteine hydrochloride (a natural amino acid derivative), the methylamino group in the target compound reduces its susceptibility to enzymatic degradation, enhancing its utility in industrial processes . ACS94, a dithiolthione-containing derivative, is designed for controlled H₂S release, whereas the target compound lacks this specialized functionality .

Stability and Reactivity: The methylamino group in this compound likely stabilizes the molecule against oxidation compared to L-cysteine hydrochloride, which rapidly forms disulfide bonds or sulfonic acids under oxidative conditions . Simpler mercapto alcohols (e.g., 3-mercapto-1-hexanol) exhibit higher volatility and lower thermal stability, limiting their use to niche applications like flavoring agents .

Industrial vs. Pharmaceutical Applications: The target compound’s industrial-grade production contrasts with ACS94’s research-focused synthesis (e.g., cardiovascular studies) . L-Cysteine hydrochloride is widely used in food and supplements, whereas the methylamino derivative is tailored for agrochemicals and APIs due to its modified reactivity .

Notes

  • Regulatory Compliance : Suppliers emphasize REACH and ISO certification, ensuring adherence to safety and quality standards .

Biological Activity

3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as N-Methylcysteine (NMC), is a compound with significant biological activity, particularly in the fields of microbiology and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₄H₁₀ClNO₂S
  • Molecular Weight : 171.646 g/mol
  • Boiling Point : Approximately 242.8ºC at 760 mmHg
  • Solubility : Highly soluble in aqueous solutions due to its hydrochloride form
  • Antibiotic Activity :
    • This compound has been identified as an antibiotic, capable of binding to phosphate groups in bacterial cell walls. This interaction disrupts the integrity of the cell wall, leading to bacterial cell death.
    • The compound's thiol group (-SH) contributes to its reactivity, allowing it to interact with various biological macromolecules and potentially enhance its antibacterial efficacy.
  • Antioxidant Properties :
    • NMC serves as a precursor for glutathione (GSH) synthesis, a critical cellular antioxidant that protects against oxidative stress. Research indicates that NMC can be converted to cysteine, facilitating increased GSH levels in mammalian cells.
    • The antioxidant properties of thiol-containing compounds like NMC may play a role in cellular protection mechanisms.
  • Protein Interaction :
    • The reactive thiol group allows NMC to modify proteins by reacting with free cysteine residues, enabling researchers to study protein structure and function through crosslinking techniques .

Comparative Analysis

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaKey Features
This compound C₄H₁₀ClNO₂SAntibiotic properties; antioxidant precursor
Cysteine C₃H₇NO₂SNaturally occurring amino acid; important for proteins
N-Methylcysteine hydrochloride C₄H₉ClN₂O₂SMethylated derivative; used in biochemical applications
Glutathione C₁₀H₁₅N₃O₆S₂Tripeptide involved in detoxification; contains thiols

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that NMC effectively restored the activity of β-lactam antibiotics against carbapenem-resistant bacteria in mouse models, suggesting its potential use in combination therapies .
  • Glutathione Synthesis :
    • Research indicates that supplementation with NMC could significantly increase intracellular GSH levels, enhancing cellular antioxidant defenses and providing a protective effect against oxidative damage.
  • Thiolation in Protein Studies :
    • NMC has been utilized as a thiol-modifying agent in various studies aimed at understanding protein interactions and stability. Its ability to form disulfide bonds has implications for enzyme activity regulation and protein folding.

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing 3-mercapto-2-(methylamino)propanoic acid hydrochloride?

Answer: Characterization should include:

  • Nuclear Magnetic Resonance (NMR): Analyze the proton environment of the methylamino and thiol groups. The thiol proton may appear as a broad peak in D₂O due to exchange broadening .
  • Infrared (IR) Spectroscopy: Identify characteristic peaks for -SH (~2500 cm⁻¹), -NH (amine, ~3300 cm⁻¹), and carboxylate (C=O stretch, ~1700 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular weight (171.646 g/mol) via ESI-MS or MALDI-TOF .
  • Elemental Analysis: Validate purity by matching experimental and theoretical C, H, N, S, and Cl percentages .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage: Keep in a cool, dry environment (<25°C) in airtight containers to prevent oxidation of the thiol group. Desiccate to avoid hydrolysis .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. How can researchers optimize the synthesis of this compound?

Answer:

  • Reagents: Use Tris-(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to stabilize the thiol group during synthesis .
  • Purification: Employ reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Yield Monitoring: Track reaction progress via TLC (silica gel, mobile phase: chloroform/methanol 9:1) .

Advanced Research Questions

Q. How does the thiol group influence the coordination chemistry of this compound with transition metals?

Answer: The thiol (-SH) and amine (-NH-) groups act as bidentate ligands, forming stable complexes with transition metals like Co(II) or Fe(II). For example:

  • Co(II) Complexes: In Co(L)₂ systems, the ligand binds via S (thiol) and N (amine), creating a square-planar geometry. Confirm coordination via UV-Vis (d-d transitions) and magnetic susceptibility measurements .
  • Redox Activity: The thiol group can reduce metal ions (e.g., Fe³⁺ → Fe²⁺), monitored by cyclic voltammetry (-SH oxidation at ~0.5 V vs. Ag/AgCl) .

Q. What strategies address solubility challenges in aqueous vs. organic solvents?

Answer:

  • Aqueous Solutions: Use phosphate buffer (pH 7.4) with 1-5% DMSO to enhance solubility. The hydrochloride salt improves water solubility via ion-dipole interactions .
  • Organic Media: Dissolve in ethanol or DMF, but avoid THF due to poor solvation of the ionic form .
  • Contradiction Resolution: If solubility data conflicts (e.g., literature vs. experimental), perform dynamic light scattering (DLS) to detect aggregation or micelle formation .

Q. How can researchers study the redox behavior of the thiol group under varying pH conditions?

Answer:

  • Cyclic Voltammetry (CV): Perform in buffered solutions (pH 2–12) to observe thiol oxidation (-SH → -S-S-) and pH-dependent shifts in redox potential .
  • Spectrophotometric Titration: Monitor thiolate anion formation (λₐᵦₛ ~240 nm) at alkaline pH .
  • Stability Testing: Use TCEP (1–5 mM) to maintain the reduced state in long-term experiments .

Q. What role does this compound play in synthesizing organometallic or bioinorganic complexes?

Answer:

  • Ligand Design: Acts as a chelating agent for metal-catalyzed reactions (e.g., asymmetric catalysis). Its chiral center (C2) enables enantioselective coordination .
  • Biomimetic Studies: Model metalloenzyme active sites (e.g., zinc finger proteins) by coordinating Zn(II) via S and N donors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Mercapto-2-(methylamino)propanoic acid hydrochloride
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